molecular formula C12H12ClIN2O2 B2634437 tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate CAS No. 1421933-27-8

tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Cat. No.: B2634437
CAS No.: 1421933-27-8
M. Wt: 378.59
InChI Key: CZXLQKCQFLPXDB-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate: is a heterocyclic compound with the molecular formula C12H12ClIN2O2. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is notable for its unique structure, which includes a pyrrolo[3,2-c]pyridine core substituted with chlorine and iodine atoms, as well as a tert-butyl ester group.

Preparation Methods

The synthesis of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The chlorine and iodine substituents, along with the pyrrolo[3,2-c]pyridine core, allow the compound to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 6-chloro-2-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

tert-butyl 6-chloro-2-iodopyrrolo[3,2-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-8-5-9(13)15-6-7(8)4-10(16)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXLQKCQFLPXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=NC=C2C=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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